molecular formula C23H26N2O2 B7710193 N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide

N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide

Cat. No. B7710193
M. Wt: 362.5 g/mol
InChI Key: IVQNNRLHKXPANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMQB, and it has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

DMQB exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. DMQB also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
DMQB has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

DMQB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent therapeutic effects at low concentrations. However, DMQB has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for DMQB research. One potential area of research is the development of novel DMQB derivatives with improved solubility and bioavailability. Another area of research is the investigation of DMQB's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the precise mechanism of action of DMQB and its potential side effects.
Conclusion:
In conclusion, DMQB is a chemical compound that has shown great promise in scientific research for its potential therapeutic applications. Its ability to modulate various signaling pathways in the body makes it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of DMQB as a therapeutic agent.

Synthesis Methods

The synthesis of DMQB involves the reaction of 2-hydroxy-6-methylquinoline with 2,4-dimethylbenzoyl chloride and butyric anhydride. The resulting product is then purified using column chromatography to obtain pure DMQB.

Scientific Research Applications

DMQB has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMQB has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-5-6-22(26)25(21-10-8-15(2)11-17(21)4)14-19-13-18-12-16(3)7-9-20(18)24-23(19)27/h7-13H,5-6,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQNNRLHKXPANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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